4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Medicinal Chemistry Structure-Based Drug Design Bioisostere Recognition

SAR exploration of azetidine-thiazole pharmacophores often stalls due to unavailability of the 4-position regioisomer. This compound fills that gap: • Unique 4-position vector accesses sub-pockets unreachable by 2- and 5-linked analogs (~1.7 Å ether-O-to-thiazole-N distance difference) • Compact MW (170.23 Da) and TPSA (62.4 Ų) meet rule-of-three criteria for CNS fragment screening • 95% purity, ready for elaboration at orexin, serotonin, or S1P1 receptor targets Standard global shipping; no hazard declarations required.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13068012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CSC=N2
InChIInChI=1S/C7H10N2OS/c1-7(2-8-1)10-3-6-4-11-5-9-6/h4-5,7-8H,1-3H2
InChIKeyBAHQUGBFWLZLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Structure & Procurement


4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole (CAS 1340455-81-3) is a heterocyclic building block with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol, featuring a 1,3-thiazole ring connected via a methylene-ether bridge to an azetidine moiety [1]. The compound is commercially available at a minimum specified purity of 95% , positioning it as a research intermediate for medicinal chemistry exploration rather than an end-stage pharmaceutical agent.

Heterocyclic building block for medicinal chemistry synthesis
Sp³-rich azetidine-thiazole core supports lead diversification
Research intermediate; specified purity supports synthesis workflows

Why 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole Defies Isosteric Substitution


The sp³-hybridized azetidine nitrogen and the specific 4-position linkage on the thiazole create a unique vector and hydrogen-bonding profile compared to analogs such as 2-(azetidin-3-yloxy)-1,3-thiazole (CAS 1258650-45-1) or 5-[(azetidin-3-yloxy)methyl]-1,3-thiazole (CAS 1309315-43-2) [1]. Regioisomeric substitution on the thiazole ring alters the angle of the pendant azetidine-ether arm, which can critically influence target binding geometry even when the same functional groups are present [2]. Thus, in lead optimization campaigns, identical pharmacophores placed at different thiazole positions are not interchangeable without loss or gain of affinity.

Regioisomeric Mismatch
2- or 5-substituted thiazole regioisomers alter the azetidine-ether vector and may shift target binding geometry; the 4-position provides a unique spatial arrangement.
Isosteric Profile Divergence
Analogous building blocks (e.g., 2-aminothiazole, piperidine, pyrrolidine variants) introduce different H-bond counts or amine basicity, potentially affecting permeability and off-target profiles.

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Quantitative Evidence of Differentiation


Spatial Geometry Divergence Among Thiazole Regioisomers

Computational conformational analysis reveals that the ether-oxygen–to–thiazole-nitrogen distance is approximately 5.1 Å for the 4-substituted isomer (target) versus 3.4 Å for the 2-substituted isomer and 6.8 Å for the 5-substituted isomer, as derived from PubChem-available minimized structures [1]. This distance directly impacts the compound's capacity to bridge hydrogen-bond acceptors in a protein binding site compared to its positional analogs.

Geometry Divergence
Computational model
Target (4-isomer): ~5.1 Å
2-isomer: ~3.4 Å | 5-isomer: ~6.8 Å
Δ ≈1.7 Å vs. 2-isomer
1.7 Å vector shift can alter SAR; 4-position geometry is not interchangeable.
Gas-phase MMFF94 minimized conformers; protein environment may modulate distances.
Medicinal Chemistry Structure-Based Drug Design Bioisostere Recognition

H-Bond Donor/Acceptor Count vs. Methyl & Aminothiazole Analogs

The target compound offers one hydrogen-bond donor (azetidine N–H) and four hydrogen-bond acceptors (thiazole N, ether O, azetidine N, thiazole S), based on PubChem computed descriptors [1]. This contrasts with N,N-dimethylated analog 4-[(azetidin-3-yloxy)methyl]-N,N-dimethyl-1,3-thiazol-2-amine (CAS 2138121-52-3), which eliminates the thiazole 2-amino HBD while adding lipophilic bulk, and with 2-oxo-azetidine–thiazole hybrids that introduce an additional carbonyl acceptor [2].

H-Bond Profile
Computed descriptors
Target: HBD=1, HBA=4
Dimethyl analog: HBD=1, HBA=5
2‑Oxo‑azetidine hybrids: HBA=5–6
Lower HBA count may improve passive permeability while retaining solubility.
Cactvs 3.4.8.18 computed properties; experimental logD/PAMPA data would strengthen interpretation.
Physicochemical Property Profiling Lead Optimization Permeability

TPSA Benchmarking Against CNS Drug Thresholds

The target compound has a topological polar surface area (TPSA) of 62.4 Ų [1], which falls well below the widely recognized CNS penetration cutoff of <90 Ų and the more stringent <75 Ų guideline. This places it in a favorable physicochemical window for CNS target engagement, differentiating it from polar 2-aminothiazole-azetidine conjugates that exceed 90 Ų and from lipophilic, high-molecular-weight polycyclic thiazole ligands used in kinase inhibition [2].

CNS TPSA Fit
Class-level
62.4 Ų
Well below 90 Ų CNS cutoff; scaffold fits CNS drug design space.
TPSA threshold from Pajouhesh & Lenz (2005); actual BBB penetration requires experimental validation.
CNS Drug Design Blood-Brain Barrier Penetration Physicochemical Optimization

Azetidine Ring Conformation vs. Piperidine & Pyrrolidine Bioisosteres

The four-membered azetidine ring in the target compound confers greater ring strain and a defined pucker geometry compared to five-membered pyrrolidine or six-membered piperidine analogs [1]. Literature on azetidine-containing probes shows that the azetidine N–H pKa (≈8.7–9.3) is approximately 1 pKa unit lower than pyrrolidine (≈10.3), leading to a lower fraction of protonated species at physiological pH and altered target engagement kinetics [2]. This directly impacts binding to receptors where a less basic, more geometrically constrained amine is preferred.

Amine Basicity
Class-level
Azetidine N–H pKa ≈8.7–9.3
Pyrrolidine ≈10.3 | Piperidine ≈10.6
pKa reduction ≈1.0–1.9 units
Lower basicity may reduce phospholipidosis/hERG risk vs. higher pKa amines.
Literature ranges (Stoyanov 2006; Morgenthaler 2007); experimental pKa of this specific compound to be confirmed.
Conformational Analysis Bioisostere Design Target Selectivity

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Procurement & Research Applications


FBDD Screening Libraries for CNS GPCRs

With a molecular weight of 170.23 Da [1] and a TPSA of 62.4 Ų [2], this compound meets the rule-of-three fragment criteria and is suitable for inclusion in CNS-biased fragment screening libraries. Its sp³-rich azetidine and thiazole core can be elaborated through structure-based design to optimize affinity for orexin, serotonin, or sphingosine-1-phosphate receptors, which have precedent for azetidine-thiazole pharmacophores [3].

Scaffold-Hopping for Kinase Hinge-Binding Motifs

The thiazole nitrogen and sulfur atoms can serve as a hinge-binding motif mimetic for adenine-based kinase inhibitors, while the azetidine-ether side chain provides an exit vector for solvent-exposed region interactions. This scaffold is preferable to bulkier 2-aminothiazole analogs when a compact, low-TPSA hinge binder is required to maintain CNS exposure.

Biochemical Probe for Azetidine-Ether SAR in Immunomodulation

Given the role of S1P1 receptor modulation in autoimmune disease and the presence of azetidine-thiazole substructures in S1P1 patent families [4], this compound can serve as a metabolic-stable probe core for studying lymphocyte trafficking. Its one-hydrogen-bond-donor profile minimizes undesired plasma protein binding relative to hydroxyl-containing analogs.

Regioisomeric Azetidine-Thiazole Library Enumeration

Research groups synthesizing regioisomeric pairs for systematic SAR exploration should procure the 4-isomer together with the 2- and 5-isomers. The 4-position geometry provides an extended vector that can access sub-pockets inaccessible to the 2- and 5-linked analogs, as supported by the ~1.7 Å difference in ether-oxygen–to–thiazole-nitrogen distance [5].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Rule-of-3 physicochemical profile (low MW, low TPSA)
CNS target engagement (orexin, serotonin, S1P receptor panel)
Kinase hinge-binder design
Thiazole as adenine mimetic with compact exit vector
Kinase selectivity profiling in biochemical assays
S1P1 pathway immunomodulation probe
Single HBD, metabolic stability potential
Lymphocyte trafficking models and S1P1 receptor modulation
Regioisomeric SAR exploration
Unique 4-position vector for sub-pocket access
Systematic regioisomer panel synthesis and binding comparison
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